6-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS No.: 1096925-96-0
Cat. No.: VC2795630
Molecular Formula: C13H11ClN4O
Molecular Weight: 274.7 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1096925-96-0 |
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Molecular Formula | C13H11ClN4O |
Molecular Weight | 274.7 g/mol |
IUPAC Name | 6-chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Standard InChI | InChI=1S/C13H11ClN4O/c1-2-19-10-6-4-3-5-9(10)13-16-15-12-8-7-11(14)17-18(12)13/h3-8H,2H2,1H3 |
Standard InChI Key | PCTDFQCJUHZHNV-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)Cl |
Canonical SMILES | CCOC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
6-Chloro-3-(2-ethoxyphenyl)- triazolo[4,3-b]pyridazine is a heterocyclic compound characterized by a triazolopyridazine scaffold substituted with specific functional groups. Its basic structure consists of a triazole ring fused with a pyridazine ring, with a chlorine atom at the 6-position and a 2-ethoxyphenyl group at the 3-position.
Chemical Identity Data
The compound's key identifiers are summarized in Table 1:
This compound belongs to the class of triazolopyridazines, which are heterocyclic compounds containing both triazole and pyridazine rings fused together . The fusion of these rings creates a planar structure with unique electronic properties that contribute to its chemical reactivity and biological activities.
Structural Features
The structural composition of 6-Chloro-3-(2-ethoxyphenyl)- triazolo[4,3-b]pyridazine includes several key features:
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A chlorine atom at the 6-position of the pyridazine ring
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A 2-ethoxyphenyl group attached at the 3-position of the triazole ring
The presence of both chlorine and ethoxy substituents on the molecule contributes to its specific physicochemical properties and potential biological interactions. The chlorine atom serves as a potential site for nucleophilic substitution reactions, making the compound valuable for further chemical modifications.
Physical and Chemical Properties
Based on analysis of related triazolopyridazine compounds, 6-Chloro-3-(2-ethoxyphenyl)- triazolo[4,3-b]pyridazine possesses distinct physical and chemical properties that influence its behavior in various environments and reactions.
Physical Properties
The physical characteristics of the compound include:
Property | Description/Value |
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Appearance | Crystalline solid |
Purity | Available at ≥98% purity for research purposes |
Solubility | Moderately soluble in dichloromethane, chloroform, and DMSO; poorly soluble in water |
Stability | Stable under normal laboratory conditions; sensitive to prolonged exposure to light and moisture |
These properties make 6-Chloro-3-(2-ethoxyphenyl)- triazolo[4,3-b]pyridazine suitable for various laboratory applications and chemical transformations .
Chemical Reactivity
The chemical reactivity of 6-Chloro-3-(2-ethoxyphenyl)- triazolo[4,3-b]pyridazine is primarily determined by its heterocyclic structure and substituents. Key aspects of its reactivity include:
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Nucleophilic substitution reactions at the 6-position where the chlorine atom acts as a leaving group
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Potential for electrophilic aromatic substitution on the phenyl ring
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The ethoxy group can influence electronic distribution and participate in hydrogen bonding
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The nitrogen atoms in the triazolopyridazine core can act as hydrogen bond acceptors or coordinate with metal ions
These reactive properties make the compound valuable as a building block for the synthesis of more complex molecules with targeted properties.
Parameter | Typical Conditions |
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Temperature | Ranges from room temperature to 100-150°C depending on the reaction step |
Solvents | Commonly used solvents include dichloromethane, tetrahydrofuran, and ethanol |
Catalysts | Lewis acids or bases may be employed depending on the specific transformation |
Purification | Column chromatography or recrystallization techniques |
These conditions must be carefully optimized to ensure high yield and purity of the final product.
Analytical Methods and Characterization
The characterization of 6-Chloro-3-(2-ethoxyphenyl)- triazolo[4,3-b]pyridazine typically involves various analytical techniques to confirm its identity, assess its purity, and elucidate its structure.
Spectroscopic Analysis
Key spectroscopic methods used for characterization include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR provides information about proton environments, including those in the aromatic rings and the ethoxy group
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¹³C NMR reveals the carbon framework and substituent positions
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Mass Spectrometry (MS):
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Confirms the molecular weight of 274.71 g/mol
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Fragmentation patterns help verify structural features
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The isotope pattern of chlorine (M+2 peak) provides additional confirmation
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Infrared (IR) Spectroscopy:
Crystallographic Analysis
X-ray crystallography provides detailed three-dimensional structural information, including:
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Bond lengths and angles
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Conformational preferences
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Intermolecular interactions in the solid state
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Planarity of the triazolopyridazine core
These analytical methods collectively provide comprehensive structural confirmation and physicochemical characterization of the compound.
Applications and Research Significance
6-Chloro-3-(2-ethoxyphenyl)- triazolo[4,3-b]pyridazine holds significance in several research and application domains based on its structure and the known properties of related compounds.
Medicinal Chemistry Applications
The compound has potential applications in medicinal chemistry:
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As a lead compound for drug discovery programs targeting specific diseases
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As a pharmacological tool for studying biological mechanisms
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As a scaffold for developing compound libraries through modification of the chlorine position
Synthetic Chemistry Applications
In synthetic chemistry, the compound serves as:
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An intermediate for the preparation of more complex molecular structures
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A model compound for studying substitution reactions on the triazolopyridazine scaffold
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A building block for combinatorial chemistry approaches aimed at discovering new bioactive molecules
Research Significance
The scientific importance of 6-Chloro-3-(2-ethoxyphenyl)- triazolo[4,3-b]pyridazine extends to:
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Understanding structure-activity relationships in heterocyclic compounds
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Developing new synthetic methodologies for complex nitrogen-containing heterocycles
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Exploring the chemical space of triazolopyridazines for novel applications
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Providing insights into the binding modes of heterocyclic compounds with biological targets
Comparison with Related Triazolopyridazine Derivatives
6-Chloro-3-(2-ethoxyphenyl)- triazolo[4,3-b]pyridazine shares structural similarities with other triazolopyridazine derivatives, but differs in its specific substitution pattern. A comparative analysis highlights the unique features of this compound.
Structural Comparisons
Table 2 presents a comparison of 6-Chloro-3-(2-ethoxyphenyl)- triazolo[4,3-b]pyridazine with related compounds:
The position of the ethoxy group on the phenyl ring (ortho position in 6-Chloro-3-(2-ethoxyphenyl)- triazolo[4,3-b]pyridazine) distinguishes it from related compounds such as 6-Chloro-3-(4-ethoxyphenyl)- triazolo[4,3-b]pyridazine, where the ethoxy group is in the para position . This positional difference can significantly impact the compound's three-dimensional structure, electronic properties, and biological activity .
Activity Comparisons
Based on studies of structurally related compounds, the following comparisons can be made:
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The presence of the 2-ethoxyphenyl group may confer different lipophilicity and receptor binding properties compared to other substitution patterns
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The ortho-ethoxy substitution potentially creates a distinct conformational preference that affects molecular recognition
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The combination of the chlorine at position 6 and 2-ethoxyphenyl at position 3 creates a unique electronic distribution that may influence chemical reactivity and biological interactions
These structural differences translate into distinctive pharmacological profiles, making each derivative suitable for specific applications in drug discovery and chemical biology.
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